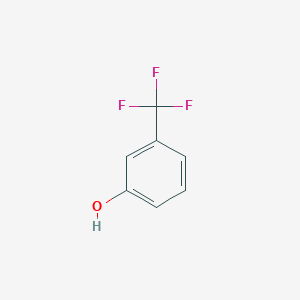

3-(Trifluoromethyl)phenol

描述

Historical Context of Trifluoromethylated Phenols Research

The investigation into trifluoromethylated compounds dates back to the late 19th and early 20th centuries. An early synthetic method for creating trifluoromethyl groups was developed by Frédéric Swarts in 1892. wikipedia.org The biological significance of these groups began to be recognized in 1927, when F. Lehmann first studied their relationship to biological activity. wikipedia.org A 1958 review further highlighted the growing interest in this area. wikipedia.org

The development of new reagents and methods throughout the 20th century was crucial. In the 1980s, the introduction of trifluoromethyltrimethylsilane (TMSCF₃) as a nucleophilic trifluoromethylating agent, and the development of electrophilic trifluoromethylating reagents by researchers like Yagupolskii, significantly advanced the field. wikipedia.orgresearchgate.net A notable method for the synthesis of trifluoromethyl-substituted phenols was described in 1989 by G. Patrick Stahly. wikipedia.orgacs.org By the late 1970s, the importance of trifluoromethylphenols as intermediates was already established, for instance, in the synthesis of psychotropic drugs designed to treat depression. google.com These historical developments paved the way for the extensive use of compounds like 3-(Trifluoromethyl)phenol in modern chemistry.

Significance of this compound as a Research Target in Organic Chemistry

This compound is a critical building block in organic synthesis, primarily due to the influence of the trifluoromethyl (-CF₃) group. This group is highly electronegative and lipophilic, which can enhance the metabolic stability and binding affinity of molecules containing it. mdpi.com

The compound serves as a key intermediate in the production of a range of valuable chemicals:

Pharmaceuticals : It is a crucial precursor in the synthesis of certain drugs. For example, trifluoromethylphenols are required for creating 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are potent and specific inhibitors of serotonin (B10506) reuptake, indicating their utility in developing antidepressants. google.com The isomeric p-trifluoromethylphenol is a starting material for fluoxetine, one of the most well-known antidepressants, highlighting the importance of this class of compounds. mdpi.com

Agrochemicals : The compound is used to synthesize various pesticides and herbicides. ottokemi.com For instance, it can be utilized in preparing potassium methyl 1-(substituted phenoxyacetoxy)alkylphosphonates, which exhibit herbicidal activities. ottokemi.com

The trifluoromethyl group's ability to increase the potency of pharmacologically active molecules has been demonstrated in structure-activity relationship (SAR) studies. For example, including a -CF₃ group in the para-position of a phenolic ring was found to increase the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated version. mdpi.com This makes this compound and its isomers highly significant targets for research aimed at discovering new and more effective therapeutic agents and agricultural products.

Current Research Landscape and Emerging Trajectories in this compound Studies

Contemporary research on this compound continues to expand, focusing on novel synthetic methodologies, environmental impact, and new applications.

Synthetic Innovations : A major area of current research is the development of more efficient and selective methods for synthesizing trifluoromethylated compounds. Recent progress has been made in copper-catalyzed C-H trifluoromethylation of phenol (B47542) derivatives, which allows for the direct introduction of the -CF₃ group with high regioselectivity. beilstein-journals.org Additionally, new strategies for the O-trifluoromethylation of phenols are being actively explored to create aryl trifluoromethyl ethers (ArOCF₃), which are important motifs in many functional molecules. researchgate.net

Environmental and Analytical Research : An emerging trajectory involves the environmental fate and detection of this compound. A significant case study identified the compound as the source of a malodorous pollution incident in the water supply in Catalonia, Spain. researchgate.net Concentrations were found to be as high as 17,000 ng/L in groundwater, and the odor threshold in water was determined to be as low as 13 ng/L. researchgate.net This incident has spurred research into the environmental monitoring and analysis of this compound.

New Applications : Researchers are also exploring novel applications for this compound and its derivatives.

Medicinal Chemistry : Derivatives are being investigated as potential new therapeutic agents. For instance, 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol is being studied as a potential lead compound for developing new urease inhibitors.

Materials Science : There is growing interest in using these compounds for advanced materials. One study noted that when functionalized, this compound shows enhanced fluorescence properties, suggesting potential applications in quantum sensing.

Table 2: Selected Derivatives of this compound and Their Research Applications

| Compound Name | Molecular Formula | Key Research Application | Reference |

|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | Studied for antimicrobial properties and used as a lampricide. | nih.gov |

| 3,5-Bis(trifluoromethyl)phenol | C₈H₄F₆O | Used in high-performance polymer synthesis and as a ligand in catalysis. | |

| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | Used in environmental studies to assess biodegradation of fluorinated pharmaceuticals like fluoxetine. | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEJOEBBMPOJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052658 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-17-9 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2R9N38UDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Phenol and Its Derivatives

Development of Novel Trifluoromethylation Strategies for Phenolic Compounds

The direct introduction of a trifluoromethyl (CF3) group onto a phenolic ring is a challenging yet crucial transformation. Chemists have developed a diverse array of strategies categorized as electrophilic, nucleophilic, and radical-mediated pathways to achieve this.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring like phenol (B47542). Hypervalent iodine reagents are prominent in this class.

Key reagents include Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (e.g., O-(trifluoromethyl)dibenzofuranium salts). The reaction with phenols often leads to substitution at the ortho and para positions due to the directing effect of the hydroxyl group. To achieve O-trifluoromethylation (formation of a trifluoromethoxy group), the ortho and para positions must be blocked. For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent yields the O-trifluoromethylated product, although other byproducts can also form.

Recent developments have focused on expanding the scope and improving the efficiency of these reactions. For example, zinc(II) salts have been found to activate Togni reagents, enhancing their reactivity towards aliphatic alcohols.

Table 1: Electrophilic Trifluoromethylation of Phenolic Compounds

| Reagent Class | Specific Reagent Example | Typical Substrate | Key Findings & Conditions | Citations |

|---|---|---|---|---|

| Hypervalent Iodine | Togni's Reagent | Phenols, 2,4,6-Trimethylphenol | C-Trifluoromethylation at ortho/para positions. O-Trifluoromethylation if ortho/para are blocked. | |

| Hypervalent Iodine | Umemoto's Reagent | Phenols, Alcohols | Effective for O-trifluoromethylation, but reagent may require in situ preparation at low temperatures. |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion (CF3-). A landmark reagent in this category is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. This reagent, when activated by a fluoride (B91410) source, can trifluoromethylate various substrates, including phenols.

A significant advancement is the nickel-mediated trifluoromethylation of phenol derivatives, such as aryl pivalates, using TMSCF3. This method allows for the conversion of readily available but chemically inert phenol derivatives into valuable trifluoromethylated arenes. Another important method is the silver-mediated oxidative trifluoromethylation of unprotected phenols. This reaction employs TMSCF3 as the nucleophilic CF3 source in the presence of an oxidant like Selectfluor and a silver salt (e.g., AgOTf), providing direct access to aryl trifluoromethyl ethers under mild conditions.

Table 2: Nucleophilic Trifluoromethylation of Phenolic Compounds

| Method | CF3 Source | Catalyst/Mediator | Substrate | Key Features | Citations |

|---|---|---|---|---|---|

| Ruppert-Prakash Reaction | TMSCF3 | Fluoride source (e.g., TBAF) | Carbonyls, Phenols, Anilines | Widely used for introducing CF3 groups. | |

| Nickel-Mediated Cross-Coupling | TMSCF3 | Ni(COD)2 / PMe3 | Phenol derivatives (e.g., aryl pivalates) | Enables trifluoromethylation of inert C-O bonds. |

Radical-Mediated Trifluoromethylation Pathways

Radical-mediated pathways involve the generation of a trifluoromethyl radical (•CF3), which then reacts with the phenolic substrate. These methods are often advantageous due to their high efficiency and functional group tolerance.

A variety of reagents can serve as sources for the •CF3 radical. Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive and stable precursor that generates •CF3 radicals in the presence of an oxidant. Similarly, triflyl chloride (CF3SO2Cl) can be used under photoredox catalysis to generate •CF3 radicals for the trifluoromethylation of arenes.

Visible-light photoredox catalysis has emerged as a powerful tool for these transformations. For example, a "continuous activation strategy" has been developed for the multiple trifluoromethylations of phenols using trifluoroiodomethane (CF3I) under visible light, allowing for the sequential introduction of CF3 groups at all available ortho and para positions. Copper-mediated reactions using Umemoto's reagent can also proceed through a radical mechanism to achieve Sandmeyer-type trifluoromethylation of arylamines, which can be derived from phenols.

Table 3: Radical-Mediated Trifluoromethylation of Phenolic Compounds

| Method | CF3 Source | Catalyst/Initiator | Substrate | Key Features | Citations |

|---|---|---|---|---|---|

| Langlois Reagent Protocol | CF3SO2Na | Oxidant (e.g., TBHP) / Metal Catalyst | Arenes, Heteroarenes | Inexpensive and readily available radical source. | |

| Photoredox Catalysis | CF3SO2Cl | Ru(phen)3Cl2 / Light | Arenes, N-arylacrylamides | Proceeds via a CF3 radical addition and cyclization cascade. | |

| Visible-Light Promotion | CF3I | Visible Light | Phenols | Allows for multiple trifluoromethylations on the aromatic ring. |

Green Chemistry Approaches in 3-(Trifluoromethyl)phenol Synthesis Research

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing this compound and its derivatives. This includes the development of reusable catalysts and the minimization or replacement of hazardous solvents.

Catalyst Development for Sustainable Production of this compound

Zeolites, with their shape-selective properties and robust nature, are also being explored as sustainable catalysts for phenol production and functionalization. For instance, a three-dimensional dealuminated mordenite (B1173385) (3-DDM) catalyst has been successfully used in the industrial production of cumene, a precursor to phenol.

In the synthesis of derivatives, a copper-hydroxyapatite (Cu-HAP) catalyst has been used for the solvent-free, microwave-assisted synthesis of Schiff bases from trifluoromethylated anilines and salicylaldehydes. This catalyst was easily recovered and reused multiple times without significant loss of activity. Furthermore, cascade processes utilizing palladium catalysts that can be efficiently recovered as Pd/Al2O3 represent a move towards more sustainable production of complex molecules derived from trifluoromethylated phenols.

Solvent Minimization and Alternative Reaction Media in Synthesis

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Microwave-assisted, solvent-free reactions represent an ideal approach. The synthesis of Schiff base derivatives of trifluoromethyl-substituted phenols has been achieved efficiently under such conditions, offering benefits of speed, cleanliness, and environmental friendliness.

Where solvents are necessary, the focus is on using greener alternatives. Electrochemical synthesis of aryl trifluoromethyl ethers has been performed in a mixture of acetonitrile (B52724) and water (MeCN/H2O), avoiding chlorinated solvents. Other examples include using solvent systems like toluene/water or employing more environmentally benign solvents such as ethyl n-propyl ether and Solkane® 365mfc. In some cases, reactions can be performed using a minimal amount of solvent or by using one of the liquid reactants as the solvent, further reducing waste.

Asymmetric Synthesis of Chiral Analogs of this compound

The development of synthetic routes to enantiomerically pure chiral molecules containing the this compound motif is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Chiral analogs of this compound are typically molecules where a chiral center is introduced on a substituent attached to the aromatic ring. Key strategies to achieve this include asymmetric reduction of prochiral ketones and asymmetric addition to aldehydes.

A prevalent method for generating chiral benzylic alcohols is the asymmetric hydrogenation of the corresponding acetophenone (B1666503) derivatives. For instance, the asymmetric transfer hydrogenation of 3-(trifluoromethyl)acetophenone provides a direct route to chiral 1-(3-trifluoromethylphenyl)ethanol. The use of a Ruthenium(II) catalyst with a chiral ligand in the presence of a hydrogen source, such as isopropanol (B130326) or formic acid, has been shown to be effective. Optimization of reaction conditions, including the choice of hydrogen source and the removal of byproducts like acetone (B3395972), can significantly enhance reaction rates and maintain high optical purity. acs.org

Detailed research has demonstrated the feasibility of this approach on an industrial scale. One study focused on the synthesis of (S)-1-(3-trifluoromethylphenyl)ethanol, a valuable agrochemical intermediate, through Ru(II)-catalyzed asymmetric transfer hydrogenation. While using isopropanol as the hydrogen source required the removal of acetone to achieve high yield and enantioselectivity, switching to a formic acid/triethylamine system led to a dramatic acceleration of the reaction rate, making the process more practical for large-scale production. acs.org

Another powerful technique is the catalytic asymmetric addition of organometallic reagents to aldehydes. The reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with organozinc or organotitanium reagents in the presence of a chiral catalyst, such as a BINOL-derived ligand, can produce a variety of chiral secondary alcohols with high enantioselectivity. The choice of solvent and catalyst loading are critical parameters for achieving both high conversion and enantiomeric excess.

The following table summarizes representative findings in the asymmetric synthesis of chiral alcohols analogous to this compound:

| Prochiral Substrate | Reaction Type | Catalyst/Ligand | Hydrogen/Nucleophile Source | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 3-(Trifluoromethyl)acetophenone | Asymmetric Transfer Hydrogenation | Ru(II) Complex | Formic Acid/Triethylamine | (S)-1-(3-Trifluoromethylphenyl)ethanol | High | High | acs.org |

| 3,5-Bis(trifluoromethyl)acetophenone | Asymmetric Hydrogenation | Ru/Diphosphine-Benzimidazole Complex | H₂ | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | >89 | >89 | researchgate.net |

| 3-(Trifluoromethyl)benzaldehyde | Asymmetric Alkyl-addition | (-)-MIB / Diethylzinc | Alkylzinc | Chiral 1-(3-trifluoromethylphenyl)alkanol | High | 86-98 | nih.gov |

| 3-(Trifluoromethyl)benzaldehyde | Asymmetric Methyl-addition | (Ra,S)-Ph-BINMOL / MeTi(OiPr)₃ | MeTi(OiPr)₃ | (R)-1-(3-Trifluoromethylphenyl)ethanol | High | 97 | mmu.ac.uk |

Flow Chemistry Applications in Continuous Synthesis of this compound

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation and scalability. The synthesis of this compound, which can involve hazardous intermediates and exothermic reactions, is particularly well-suited for flow chemistry applications.

A key industrial route to this compound involves the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis of the resulting diazonium salt. In a batch reactor, this process poses significant safety risks due to the thermal instability of the diazonium salt and the highly exothermic nature of both the diazotization and hydrolysis steps. Flow chemistry mitigates these risks by performing the reaction in a continuous stream within a microreactor or tubular reactor. This setup minimizes the volume of hazardous material present at any given time and allows for precise temperature control, thereby preventing dangerous temperature excursions.

The table below outlines the key parameters and outcomes of a continuous flow synthesis of this compound:

| Starting Material | Reaction Steps | Reactor Type | Key Parameters | Product | Yield (%) | Purity (%) | Reference |

| 3-(Trifluoromethyl)aniline | 1. Salt formation with H₂SO₄2. Diazotization with NaNO₂3. Hydrolysis | Continuous Flow Reactor | Temperature (Hydrolysis): 101-200 °C | This compound | >95 | >99.5 | acs.org |

The adoption of flow chemistry for the synthesis of this compound and its derivatives represents a significant advancement in chemical manufacturing. It not only addresses the safety and environmental concerns associated with traditional batch processes but also offers a more efficient and cost-effective route to this important chemical intermediate, paving the way for more sustainable production practices in the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Phenol

Studies on Aromatic Substitution Reactions of 3-(Trifluoromethyl)phenol

The reactivity of the aromatic ring in this compound is governed by the interplay of the two substituents: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group. The -OH group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+M effect). Conversely, the -CF3 group is a strongly deactivating, meta-directing group owing to its powerful electron-withdrawing inductive effect (-I). cymitquimica.comgoogle.com The combination of these opposing effects dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution Research

In electrophilic aromatic substitution (EAS) reactions, the activating hydroxyl group is the dominant director, guiding incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6). The deactivating -CF3 group at position 3 further influences this selectivity. Attack at the C4 (para) and C2 (ortho) positions is favored as the resulting carbocation intermediates are stabilized by resonance involving the hydroxyl group's lone pairs. google.combeilstein-journals.org Attack at the C6 position is also possible. Meta-attack relative to the -CF3 group is electronically preferred for that substituent, which aligns with substitution at positions C2 and C4 relative to the hydroxyl group. google.com

Research has demonstrated this regioselectivity in several classic EAS reactions:

Nitration: The nitration of this compound can yield 4-nitro-3-(trifluoromethyl)phenol. solubilityofthings.com Studies have shown that using reagents like copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) can be an effective method for the mono-nitration of phenols, offering a regioselective pathway to such products. solubilityofthings.com This derivative is noted for its applications as a chemical intermediate. solubilityofthings.com

Halogenation: Bromination of this compound with bromine in dichloromethane (B109758) results in a mixture of isomers, including 2-bromo-5-(trifluoromethyl)phenol and 2-bromo-3-(trifluoromethyl)phenol. This outcome indicates that substitution occurs at the positions ortho to the strongly activating hydroxyl group.

Carboxylation: In the Kolbe-Schmitt reaction, this compound can be carboxylated to produce the corresponding salicylic (B10762653) acid derivative, which is another example of ortho-substitution driven by the phenoxide form of the molecule.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product(s) | Position of Substitution |

|---|---|---|---|

| Nitration | Cu(NO₃)₂·3H₂O | 4-Nitro-3-(trifluoromethyl)phenol | Para to -OH |

| Bromination | Br₂ in CH₂Cl₂ | Mixture including 2-bromo-5-(trifluoromethyl)phenol and 2-bromo-3-(trifluoromethyl)phenol | Ortho to -OH |

| Carboxylation | 1. NaOH, 2. CO₂, heat | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | Ortho to -OH |

Nucleophilic Aromatic Substitution Research

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound, where the hydroxyl group would act as a leaving group, is not a commonly reported or facile reaction. The hydroxyl group is a very poor leaving group. While the electron-withdrawing -CF3 group does activate the aromatic ring towards nucleophilic attack, SNAr reactions typically require a good leaving group (like a halide) and are often conducted under harsh conditions. For instance, the hydrolysis of related compounds like 3-chloro-1-trifluoromethylbenzene to produce the phenol (B47542) requires extreme temperatures (>300°C) and pressures.

Research in this area has focused more on derivatives of this compound where the hydroxyl group is first converted into a better leaving group, or on reactions where a different leaving group is already present on the ring. For SNAr to occur on the phenol itself, the reaction would likely proceed via a benzyne (B1209423) mechanism under very strong basic conditions, though specific studies on this pathway for this compound are not prominent. The primary role of this compound in SNAr reactions is often as a nucleophile, where its phenoxide form attacks an electrophilic aromatic ring.

Transformations Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is a primary site of reactivity in this compound, readily undergoing reactions typical for phenols.

Etherification and Esterification Studies

The hydroxyl group of this compound can be readily converted into ethers and esters through various established methods.

Etherification: A notable application of etherification is in the synthesis of pharmaceutical compounds. For example, the sodium salt of this compound (sodium 3-(trifluoromethyl)phenoxide) can act as a nucleophile, reacting with alkyl halides to form ethers. One documented synthesis involves reacting the sodium salt with 3-chloro-1-bromopropylbenzene to yield 3-chloro-1-(3-(trifluoromethyl)phenoxy)propylbenzene. google.com This reaction demonstrates the nucleophilic character of the phenoxide in a Williamson-type ether synthesis. Another approach involves the reaction of a 3-trifluoromethylhalobenzene with sodium benzylate to form 3-(trifluoromethyl)phenyl benzyl (B1604629) ether, which can then be hydrogenolyzed to produce this compound. google.com

Esterification: Esterification can be achieved by reacting this compound with acylating agents. The use of mixed carboxylic-trifluoroacetic anhydrides has been shown to be a highly chemoselective method for the esterification of phenols, affording pure products in quantitative yields. researchgate.net This indicates that this compound can be efficiently converted to its corresponding esters, such as 3-(trifluoromethyl)phenyl acetate, by reaction with reagents like acetic-trifluoroacetic anhydride. researchgate.net

Table 2: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Etherification | Sodium salt + Alkyl Halide (e.g., 3-chloro-1-bromopropylbenzene) | Aryl ether |

| Esterification | Acylating agent (e.g., Acetic-trifluoroacetic anhydride) | Phenyl ester |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

Oxidation: The phenolic group can be oxidized. Studies on the oxidation of this compound mediated by singlet molecular oxygen (O2(¹Δg)) suggest that 2-trifluoromethyl-1,4-benzoquinone is a likely photo-oxidation product. rsc.org More general oxidation reactions can convert the phenol into corresponding quinones. The reaction with hydrogen phosphate (B84403) radicals (HPO4•−) has also been studied, leading to the formation of the 3-trifluoromethylphenoxyl radical as an intermediate. rsc.org

Reduction: While direct reduction of a phenolic hydroxyl group is not standard, the entire aromatic ring system can be reduced. Hydrogenation of this compound can lead to the reduction of the benzene ring to form trifluoromethylcyclohexanol.

Reactivity and Functionalization of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability and is generally considered unreactive under most organic synthesis conditions. rsc.orgnih.gov The carbon-fluorine bonds are exceptionally strong, making functionalization of this group challenging.

However, recent research has explored conditions under which the -CF3 group can be made to react. In the presence of Brønsted superacids like triflic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. nih.gov This process involves the protonation of the fluorine atoms, which can lead to the formation of reactive electrophilic intermediates like carbocations or acylium ions. These intermediates can then participate in Friedel-Crafts-type reactions. nih.gov

In contrast, under environmentally relevant aqueous conditions, even at elevated pH and temperature, this compound shows strong resistance to hydrolysis and defluorination. rsc.org A 2025 study demonstrated that unlike its ortho and para isomers, which can undergo hydrolysis to release fluoride (B91410) ions, this compound did not undergo hydrolysis. rsc.org This highlights the exceptional stability of the meta-CF3 group, which cannot be stabilized through resonance by the phenoxide in the same way the ortho and para isomers can, a key step proposed for the degradation mechanism. rsc.org Therefore, direct functionalization of the -CF3 group in this compound requires exceptionally harsh and specific reaction conditions, with the group remaining inert in most chemical environments.

Kinetic and Thermodynamic Analyses of this compound Reactions

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding its reactivity, stability, and transformation pathways in various chemical and environmental contexts. Studies have focused on its behavior in oxidation and hydrolysis reactions, providing valuable data on reaction rates and the influence of reaction conditions.

Oxidation Kinetics:

The reaction with hydrogen phosphate radicals (HPO₄•⁻) also proceeds rapidly, with absolute rate constants for 3-TFMP measured at (7 ± 1) × 10⁸ M⁻¹ s⁻¹. unlp.edu.ar This reaction leads to the formation of the 3-trifluoromethylphenoxyl radical as an intermediate. rsc.org

Interactive Data Table: Oxidation Rate Constants for this compound

| Oxidant | Form | Solvent | Rate Constant (k) |

| Singlet Oxygen (O₂(¹Δg)) | Phenol | D₂O | ~10⁶ M⁻¹ s⁻¹ |

| Singlet Oxygen (O₂(¹Δg)) | Phenoxide | H₂O | 1.2 × 10⁸ - 3.6 × 10⁸ M⁻¹ s⁻¹ |

| Hydrogen Phosphate Radical (HPO₄•⁻) | Phenol | Not Specified | (7 ± 1) × 10⁸ M⁻¹ s⁻¹ |

Hydrolysis Kinetics:

The hydrolysis of trifluoromethylphenols is significantly dependent on the position of the trifluoromethyl group and the pH of the solution. rsc.org Unlike its isomers (2-TFMP and 4-TFMP), this compound shows remarkable resistance to hydrolysis. rsc.orgrsc.org Even at elevated temperatures (40 °C) and alkaline conditions (pH 10.2), no significant degradation of 3-TFMP or formation of its expected hydrolysis product, 3-hydroxybenzoic acid, was observed over a 24-hour period. rsc.org This stability suggests that 3-TFMP is unlikely to undergo hydrolysis in typical aqueous environmental conditions. rsc.org The resistance to hydrolysis is attributed to the electronic effects of the meta-positioned -CF₃ group, which does not favor the proposed defluorination mechanisms that proceed for the ortho and para isomers. rsc.org

Thermodynamic Data:

Computational Chemistry for Reaction Mechanism Elucidation in this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound and related compounds. These theoretical investigations provide detailed insights into transition states, reaction intermediates, and energy profiles that are often difficult to determine experimentally.

Defluorination Mechanism:

A significant area of computational investigation has been the spontaneous aqueous defluorination of trifluoromethylphenols. rsc.org While 3-TFMP itself is resistant to this reaction, computational studies on its isomers have provided a mechanistic framework that explains this stability. rsc.org DFT calculations revealed that the defluorination of ortho- and para-trifluoromethylphenols likely proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This process is initiated by the deprotonation of the phenolic hydroxyl group, which is crucial for the subsequent steps. rsc.org The resulting phenolate (B1203915) promotes the cleavage of a C-F bond to form a dearomatized quinone difluoromethide intermediate. rsc.org

For 3-TFMP, the meta position of the -CF₃ group prevents the formation of such a stabilized quinone-like intermediate, thus hindering the E1cb pathway and explaining its observed resistance to hydrolysis and defluorination. rsc.orgrsc.org

Oxidation and Radical Reactions:

Computational studies also support the mechanisms of oxidation reactions. In the reaction with hydrogen phosphate radicals, the formation of the 3-trifluoromethylphenoxyl radical is a key step. rsc.org Computational models can be used to calculate the stability and electronic structure of this radical intermediate, helping to predict subsequent reaction pathways, such as the dimerization to form 2,2′-bis(fluorohydroxymethyl)biphenyl-4,4′-diol. rsc.org

Other Transformations:

Interactive Data Table: Computational Methods in 3-TFMP Research

| Transformation Studied | Computational Method | Key Findings |

| Aqueous Defluorination | Density Functional Theory (DFT) | Elucidation of an E1cb mechanism for isomers; explained the stability of 3-TFMP. rsc.orgrsc.org |

| OCF₃ Migration | Density Functional Theory (DFT) | Supported a heterolytic N-OCF₃ bond cleavage and ion pair recombination pathway. nih.gov |

| General Properties | Density Functional Theory (DFT) | Calculation of Gibbs free energy and electronic energy. researchgate.net |

Applications of 3 Trifluoromethyl Phenol in Advanced Materials and Catalysis Research

Research in Polymer Science and Engineering Incorporating 3-(Trifluoromethyl)phenol Moieties

The incorporation of fluorine-containing groups, such as the 3-(trifluoromethyl)phenyl moiety, into polymer backbones is a widely adopted strategy for enhancing material properties. utk.edu High-performance polymers like poly(arylene ether)s, polyimides, and poly(ether ether ketone)s have been successfully modified to include these structures, leading to significant improvements over their non-fluorinated analogues. utk.edu

The presence of the -CF3 group disrupts polymer chain packing, which increases the fractional free volume and reduces intermolecular interactions. rsc.org This structural modification leads to a combination of desirable properties, including:

Improved Solubility: Fluorinated polymers demonstrate enhanced solubility in common organic solvents, which is beneficial for processing and film formation. utk.edu

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant (k), a critical requirement for microelectronics and high-frequency communication applications. utk.edursc.orgnycu.edu.tw

Reduced Water Absorption: The hydrophobic nature of the fluorinated group leads to lower moisture uptake, which helps maintain the stability of the material's electrical and mechanical properties. utk.edumdpi.com

High Thermal Stability: Polymers incorporating these moieties often exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures frequently exceeding 500°C. alfa-chemistry.com

Enhanced Optical Transparency: The disruption of charge-transfer complexes within the polymer chains can lead to lighter-colored or colorless films with high optical transparency. alfa-chemistry.com

Research has focused on synthesizing novel monomers containing the 3-(trifluoromethyl)phenyl group for subsequent polymerization. For instance, fluorinated polyimides have been prepared by reacting diamine monomers containing trifluoromethylphenyl groups with various aromatic tetracarboxylic dianhydrides. nycu.edu.twalfa-chemistry.com These polyimides exhibit excellent solubility, high thermal stability (with 5% weight loss temperatures above 500°C), and low dielectric constants, making them suitable for advanced applications. nycu.edu.twalfa-chemistry.com

Table 1: Property Enhancements in Polymers with this compound Moieties

| Polymer Type | Monomer Incorporating -CF3 Group | Key Property Improvement | Reported Value / Finding | Citation |

|---|---|---|---|---|

| Fluorinated Polyimide | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Low Dielectric Constant | 2.69–2.85 (at 1 MHz) | alfa-chemistry.com |

| Fluorinated Polyimide | 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene]diphthalic anhydride | High Thermal Stability (Tg) | 232–322 °C | nycu.edu.tw |

| Fluorinated Polyimide | 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene]diphthalic anhydride | Low Dielectric Constant | 2.75–3.02 | nycu.edu.tw |

| Poly(aryl ether ketone) (PEEK) | Bisphenol monomers with -CF3 side groups | Low Dielectric Constant | 2.839 (at 10 GHz) | |

| Poly(arylene ether) | 4-phenoxy-3-(trifluoromethyl)-2,3,5,6-tetrafluorobenzonitrile | High Thermal Stability (5% weight loss) | >400 °C | researchgate.net |

Development of Functional Materials Utilizing this compound Scaffolds

Beyond general property enhancement in bulk polymers, the this compound scaffold serves as a fundamental component in the design of specialized functional materials. Its derivatives are key intermediates in creating materials for electronics and energy applications. myuchem.comlabinsights.nl

One of the most significant applications is in the development of low-dielectric materials for the microelectronics industry. nycu.edu.tw As integrated circuits become smaller and faster, the insulating materials between conductive paths must have a very low dielectric constant to minimize signal delay and power consumption. rsc.orgnycu.edu.tw Researchers have modified thermosetting resins, such as cyanate (B1221674) esters, with derivatives of this compound. For example, a fluoride-containing compound synthesized from this compound and epichlorohydrin (B41342) was used to modify a bisphenol A dicyanate ester (BADCy) resin. utk.edu The resulting copolymer exhibited a significantly reduced dielectric constant and dielectric loss, along with improved mechanical strength and thermal stability. utk.edu Similarly, fluorinated polybenzoxazines have been developed by incorporating trifluoromethyl groups, achieving dielectric constants as low as 2.36. nycu.edu.tw

Another area of research is the use of these scaffolds in proton exchange membranes (PEMs) for fuel cells. mdpi.com PEMs require high proton conductivity, good chemical and thermal stability, and controlled water uptake. By incorporating trifluoromethyl groups into the backbone of poly(arylene ether)s, researchers can create materials with a superhydrophobic character that enhances dimensional stability while still allowing for the creation of proton transport channels upon sulfonation. mdpi.com Blended membranes using these fluorinated polymers have shown high proton conductivity (up to 206.4 mS cm⁻¹ at 80°C) and excellent thermal resistance. mdpi.com

Table 2: Functional Materials Derived from this compound Scaffolds

| Material Type | Derivative/Composition | Function | Key Performance Metric | Citation |

|---|---|---|---|---|

| Low-k Thermoset Resin | Bisphenol A dicyanate ester modified with 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane | Microelectronics Insulator | Dielectric Constant: 2.75 | utk.edu |

| Fluorinated Polybenzoxazine | Copolymer of F-1 benzoxazine (B1645224) and B-a benzoxazine | Low-k Material | Dielectric Constant: 2.36 | nycu.edu.tw |

| Proton Exchange Membrane | Blend of sulfonated hexaarylbenzene-based poly(arylene ether)s with -CF3 groups | Fuel Cell Membrane | Proton Conductivity: 206.4 mS/cm (at 80°C) | mdpi.com |

| Low-k Polymer | Polymer with trifluoromethyl-substituted phenyl and binaphthyl units | Insulating Film | Dielectric Constant: ~2.56 | researchgate.net |

Catalytic Applications and Ligand Design Based on this compound Structures

The electronic properties and structural motif of this compound and its derivatives make them intriguing candidates for use in catalysis, both as ligands for metal catalysts and as organocatalysts.

In organometallic chemistry, ligands play a crucial role in tuning the reactivity, stability, and selectivity of a metal center. The introduction of trifluoromethyl groups onto a ligand framework can significantly alter these properties. While direct use of this compound as a simple ligand is not extensively documented, its structural motifs are vital in ligand design.

For example, research into anticancer Ru(III) complexes has utilized trifluoromethyl-functionalized ligands to probe how lipophilicity affects pharmacological properties. acs.org The addition of -CF3 groups to the ligands enhanced lipophilicity and improved cytotoxic activity against certain cancer cell lines. acs.org This work demonstrates the principle that trifluoromethylated phenolic structures can be used to systematically tune the properties of a metal complex.

Furthermore, nickel-pincer complexes with trifluoromethyl groups have been synthesized and studied. acs.org Although these complexes were not effective for trifluoromethylation reactions, they were found to catalyze the direct benzylation of unactivated arenes, showcasing how the electronic environment created by the -CF3 group can lead to novel reactivity. acs.org The broader field of metal-catalyzed cross-coupling has also seen significant progress in the trifluoromethylation of phenol (B47542) derivatives, a reaction that transforms abundant phenols into valuable trifluoromethylarenes using nickel and copper catalysts. osti.govbeilstein-journals.org

Organocatalysis, which uses small organic molecules as catalysts, often relies on weak interactions like hydrogen bonding. The phenolic -OH group, with its acidity enhanced by the electron-withdrawing -CF3 group, is well-suited for such applications.

Research has shown that phenols, including those with trifluoromethyl substituents, can act as effective nucleophiles in Brønsted acid-catalyzed reactions with in-situ generated diarylketimines. irb.hr These reactions proceed in good to excellent yields, demonstrating the compatibility of the trifluoromethyl-substituted phenol in organocatalytic transformations. irb.hr

Research on Biological and Medicinal Chemistry Applications of 3 Trifluoromethyl Phenol Scaffolds

Rational Design and Synthesis of Bioactive Derivatives of 3-(Trifluoromethyl)phenol

The rational design of bioactive molecules often incorporates the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives involves a variety of chemical transformations, tailored to the specific biological target.

A notable example is the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives with an amide moiety. frontiersin.org The synthetic route commences with ethyl trifluoroacetoacetate and proceeds through a four-step reaction sequence to yield the final products. frontiersin.org One key intermediate, 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, is prepared by reacting 3-aminophenol (B1664112) with a suitable pyrimidine precursor. frontiersin.org

In another study, allosteric inhibitors of the AAA ATPase p97 were synthesized, incorporating a 4-bromo-3-(trifluoromethyl)phenol (B1289219) moiety. pitt.edu The synthesis involved the protection of the phenolic hydroxyl group, followed by coupling reactions to introduce other fragments of the molecule. pitt.edu

Furthermore, the discovery of potent NLRP3 inflammasome inhibitors has been achieved through the synthesis of compounds containing a 2-substituted-5-(trifluoromethyl)phenol core. For instance, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol was developed as a brain-penetrable inhibitor for the treatment of α-synucleinopathy. researchgate.net

The synthesis of diarylurea compounds, another class of bioactive molecules, often utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate as a key reagent. mdpi.com This isocyanate reacts with various anilines to produce a diverse library of diarylurea derivatives. mdpi.com

Table 1: Examples of Bioactive Derivatives of this compound and their Synthesis

| Derivative Class | Key Starting Material/Intermediate | Synthetic Strategy | Target/Application |

|---|---|---|---|

| Trifluoromethyl Pyrimidine Derivatives | Ethyl trifluoroacetoacetate, 3-aminophenol | Multi-step synthesis involving cyclization and amide coupling | Antifungal, Insecticidal, Anticancer |

| Allosteric p97 ATPase Inhibitors | 4-bromo-3-(trifluoromethyl)phenol | Protection, coupling reactions | Cancer therapy |

| NLRP3 Inflammasome Inhibitors | 2-substituted-5-(trifluoromethyl)phenol | Multi-step synthesis with a focus on stereochemistry | Neuroinflammatory diseases |

Structure-Activity Relationship (SAR) Methodologies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

In the development of antihyperglycemic agents based on a pyrazolone (B3327878) scaffold, SAR studies revealed that the combination of a trifluoromethyl group at the C5 position of the pyrazolone ring and a substituted benzyl (B1604629) group at the C4 position was critical for potent activity. acs.org Specifically, substitutions such as 4-methylthio on the benzyl group led to significant reductions in plasma glucose levels. acs.org

For a series of benzophenone (B1666685) analogues designed as HIV non-nucleoside reverse transcriptase inhibitors, the replacement of a p-chloro group with a trifluoromethyl group on one of the phenyl rings was investigated. acs.org This modification resulted in compounds with activity against both wild-type and nevirapine-resistant viral strains. acs.org

In the design of novel urea (B33335) compounds as FGFR1 inhibitors, SAR studies highlighted the importance of electron-withdrawing functionalities on the "head" moiety, which often includes a trifluoromethyl-substituted phenyl ring. nih.gov These studies also emphasized the preference for a flexible linker and a specific conformation of the urea group for optimal activity. nih.gov

The investigation of gingerol derivatives and their analogs has also benefited from SAR studies. jefferson.edu The synthesis of both trifluoromethylated and non-trifluoromethylated analogs allowed for a direct assessment of the impact of the trifluoromethyl group on the biological activity of these phenolic compounds. jefferson.edu

Table 2: Summary of SAR Findings for this compound Analogs

| Compound Class | Key Structural Feature Investigated | SAR Finding |

|---|---|---|

| Pyrazolone Antihyperglycemics | Substitution on the C4-benzyl group | 4-Methylthio substitution enhances antihyperglycemic activity. |

| Benzophenone HIV Inhibitors | Replacement of p-chloro with trifluoromethyl | Maintains activity against wild-type and resistant HIV strains. |

| Urea-based FGFR1 Inhibitors | Substituents on the phenyl rings | Electron-withdrawing groups on the "head" moiety are preferred. |

Exploration of this compound as a Privileged Scaffold in Drug Discovery Research

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. The this compound moiety can be considered part of larger privileged scaffolds due to its frequent appearance in bioactive compounds across different target classes.

The diarylurea scaffold, which often incorporates a 3-(trifluoromethyl)phenyl group, is a well-established privileged structure in drug discovery. researchgate.net Compounds based on this scaffold have shown a wide range of biological activities, including antimicrobial effects. researchgate.net

Similarly, 3-phenylcoumarins are recognized as a privileged scaffold in medicinal chemistry. mdpi.com Derivatives with a trifluoromethyl group on the phenyl ring at the 3-position have been identified as potent bioactive molecules. For example, 6-methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin has shown significant inhibitory activity. mdpi.com

The versatility of such scaffolds allows for the generation of large and diverse chemical libraries. By modifying the functional groups attached to the core structure, medicinal chemists can develop compounds with tailored activities against various targets, including G protein-coupled receptors, enzymes, and ion channels. nih.gov The benzodiazepine (B76468) scaffold, for instance, has been used to create libraries of compounds with diverse biological activities. nih.gov

Prodrug Development Strategies Involving this compound Moieties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. wuxiapptec.com This strategy is often employed to improve the physicochemical and pharmacokinetic properties of a drug, such as solubility, stability, and bioavailability. wuxiapptec.com

The phenolic hydroxyl group of this compound is an ideal handle for the attachment of promoieties to create prodrugs. For instance, ester linkages can be formed to mask the phenol (B47542), which can then be cleaved by esterases in the body to release the active drug. nih.gov

A specific example is the cycloSal-prodrug approach, which has been used for the delivery of phosphonate (B1237965) and phosphate-containing drugs. nih.govmdpi.com In this strategy, a substituted salicyl alcohol, which can include a trifluoromethyl group, is used to create a cyclic phosphate (B84403) or phosphonate ester. nih.govmdpi.com The hydrolysis of this prodrug is often dependent on the electronic nature of the substituents on the salicylic (B10762653) moiety, with electron-withdrawing groups like trifluoromethyl potentially accelerating the release of the parent drug. nih.gov

In the development of inhibitors for Bruton's tyrosine kinase (BTK), a prodrug strategy was employed to introduce soluble groups to a parent molecule containing a phenol moiety. nih.gov This was achieved by creating ester linkages with various solubilizing groups, which significantly improved the aqueous solubility of the parent compound. nih.gov

Pharmacophore Modeling and Computational Drug Design Methodologies Utilizing this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.govdovepress.com This information can then be used to design new molecules with improved potency and selectivity. nih.gov

The this compound moiety can be a key component of a pharmacophore model. The trifluoromethyl group can act as a hydrophobic feature and an electron-withdrawing group, while the phenol can serve as a hydrogen bond donor and acceptor. These features can be crucial for the interaction of a ligand with its biological target.

Consensus pharmacophore models, which combine information from multiple ligands, can be particularly powerful for virtual screening and lead optimization. nih.govacs.org In the search for novel inhibitors of the main protease (Mpro) of SARS-CoV-2, a consensus pharmacophore model was used to screen large chemical libraries. nih.govacs.org One of the identified hit compounds contained a 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide fragment, highlighting the importance of the trifluoromethyl group in the pharmacophore. nih.gov

Molecular docking simulations are often used in conjunction with pharmacophore modeling to predict the binding mode of a ligand in the active site of a protein. dovepress.com These computational methods allow for the rational design of new derivatives of this compound with enhanced binding affinity and biological activity.

Advanced Spectroscopic and Computational Analysis Methodologies for 3 Trifluoromethyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-(trifluoromethyl)phenol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Standard one-dimensional ¹H and ¹³C NMR spectra provide initial structural confirmation. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet, while the hydroxyl proton presents as a broad singlet. rsc.org The ¹³C NMR spectrum is characterized by distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. rsc.org

The ¹⁹F NMR spectrum is particularly informative, typically showing a singlet for the -CF₃ group. rsc.org The large chemical shift range and high sensitivity of ¹⁹F NMR make it a powerful tool for studying fluorinated compounds. nih.gov

For more complex derivatives or for unambiguous assignment of all signals, advanced 2D NMR techniques are employed. numberanalytics.com These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

¹H-¹⁹F and ¹³C-¹⁹F HETCOR (Heteronuclear Correlation): These experiments are vital for linking the fluorine signals to the proton and carbon frameworks of the molecule, leveraging the large J-coupling constants between these nuclei. nih.govnumberanalytics.com

These advanced methods are indispensable for confirming the structure of novel derivatives and for studying their conformational dynamics in solution. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | CDCl₃ | 7.33 | t, J = 8.0 |

| 7.19 | dt, J = 7.6 | ||

| 7.08 | s | ||

| 7.00 | dd, J = 8.2, 2.4 | ||

| 5.66 | s (OH) | ||

| ¹³C | CDCl₃ | 155.60 | |

| 132.20 | q, J = 32 | ||

| 130.39 | |||

| 123.90 | q, J = 271 | ||

| 118.92 | |||

| 117.85 | q, J = 3.9 | ||

| 112.44 | q, J = 3.9 | ||

| ¹⁹F | CDCl₃ | -62.89 | s |

Data sourced from a study on copper-catalyzed trifluoromethylation. rsc.org

Mass Spectrometry-Based Approaches for Molecular Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) is a common technique used for the analysis of this compound. The resulting mass spectrum typically shows the molecular ion peak (M⁺) and a series of fragment ions that provide structural information. nist.gov Common fragmentation pathways for phenols include the loss of CO and formyl radicals.

Softer ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), are also employed, particularly for more fragile derivatives. In negative-ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily observed. nih.govresearchgate.net This is particularly useful for confirming the molecular weight with minimal fragmentation. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination for identifying and quantifying this compound in complex mixtures. nih.gov This technique was instrumental in identifying this compound as a malodorous compound in a water pollution incident. nih.gov

Fragmentation studies, often aided by tandem mass spectrometry (MS/MS), allow for the detailed investigation of the molecule's gas-phase ion chemistry. By selecting a specific parent ion and inducing its fragmentation, the resulting product ions can be analyzed to elucidate the fragmentation pathways, providing deeper structural insights.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| GC-MS | EI | 162 | [M]⁺ |

| 143 | [M-F]⁺ | ||

| 112 | |||

| ESI-QTOF | Negative | 161.0219729 | [M-H]⁻ |

Data compiled from the NIST WebBook and PubChem. nist.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. nih.govresearchgate.net

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group, with its broadness suggesting intermolecular hydrogen bonding. Strong absorptions in the 1100-1350 cm⁻¹ range are typically assigned to the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations are also observed in their expected regions. researchgate.net

Raman spectroscopy provides complementary information. nih.govresearchgate.net While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the symmetric C-F stretching modes can be strong, aiding in a more complete vibrational analysis.

These techniques are particularly useful for studying conformational isomers (conformers) and intermolecular interactions, such as hydrogen bonding. By analyzing shifts in vibrational frequencies under different conditions (e.g., in different solvents or at varying temperatures), insights into the nature and strength of these interactions can be gained. For instance, the O-H stretching frequency is highly sensitive to its hydrogen-bonding environment.

Electronic Spectroscopy and Photophysical Property Investigations

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of this compound and its derivatives. beilstein-journals.orgscispace.com

The UV-Vis absorption spectrum of phenolic compounds is characterized by π → π* transitions within the aromatic ring. The position and intensity of these absorption bands can be influenced by the nature and position of substituents. The strongly electron-withdrawing trifluoromethyl group can induce a shift in the absorption maxima compared to unsubstituted phenol (B47542).

While this compound itself may not be strongly fluorescent, its derivatives, such as Schiff bases, have been shown to exhibit interesting photophysical properties. beilstein-journals.orgnih.gov Studies on such derivatives have demonstrated that their absorption and emission characteristics are sensitive to solvent polarity. beilstein-journals.org For example, larger Stokes shifts (the difference between the absorption and emission maxima) are often observed in more polar solvents, indicating a more polar excited state. beilstein-journals.org

The investigation of photophysical properties includes the determination of key parameters such as:

Molar absorption coefficients (ε): A measure of the probability of an electronic transition. nih.gov

Fluorescence quantum yields (Φf): The efficiency of the emission process. beilstein-journals.org

Fluorescence lifetimes (τf): The average time the molecule spends in the excited state.

These studies are crucial for applications in materials science, such as the development of fluorescent probes and optoelectronic materials. nih.gov

Quantum Chemical Calculations for Predicting Spectroscopic Signatures and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing and interpreting experimental spectroscopic data for this compound and its derivatives. dntb.gov.uadntb.gov.ua

These computational methods can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule. dntb.gov.ua

Predict Vibrational Frequencies: Calculate the IR and Raman spectra. researchgate.netnih.gov The calculated frequencies, when appropriately scaled, often show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. nih.gov

Calculate NMR Chemical Shifts: Predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex derivatives. dntb.gov.ua

Analyze Electronic Structure: Determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and chemical reactivity. dntb.gov.ua

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. dntb.gov.ua

By correlating theoretical predictions with experimental results, a much deeper and more reliable understanding of the structure-property relationships in this compound and its derivatives can be achieved. dntb.gov.ua

Environmental and Toxicological Research Aspects of 3 Trifluoromethyl Phenol

Studies on Environmental Fate and Transport of 3-(Trifluoromethyl)phenol in Various Ecosystems

The environmental distribution of this compound is influenced by its physical and chemical properties. It is considered to have low mobility in the environment due to its limited water solubility. thermofisher.com Spills of this compound are unlikely to penetrate the soil. thermofisher.com In aquatic systems, it is expected to sink due to its insolubility in water. thermofisher.com The compound evaporates slowly, which also affects its transport in the environment. thermofisher.com

A related compound, 3-trifluoromethyl-4-nitrophenol, is expected to have moderate mobility in acidic soils and high to very high mobility in alkaline soils. nih.gov Volatilization from moist or dry soil surfaces is not considered a significant environmental fate process for this related compound. nih.gov

In a specific case of water contamination in Catalonia, Spain, this compound was identified as a malodorous compound in drinking water, with concentrations reaching up to 17,000 ng/L in groundwater. This incident highlights the potential for this compound to contaminate water sources and persist, leading to public health concerns.

Research into Degradation Pathways of this compound in Environmental Matrices

The degradation of this compound in the environment is a complex process. While some information suggests that persistence is unlikely, other studies indicate its stability in certain conditions. fishersci.comfishersci.com For instance, research on the degradation of this compound by chlorine showed no significant reduction in concentration over time, suggesting its stability in water systems.

Thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com The trifluoromethyl group on aromatic rings often persists, although the ring itself may be oxidized. researchgate.net This can result in the formation of trifluoroacetate (B77799) as a metabolic end-product. researchgate.net

Studies on related compounds provide further insight. The biodegradation half-life of 3-trifluoromethyl-4-nitrophenol was found to be under one week in both aerobic and anaerobic conditions, with 4-amino-3-(trifluoromethyl)phenol (B1283321) identified as the primary degradation product. nih.gov This compound is stable to hydrolysis at various pH levels but may undergo photolysis in surface water when exposed to natural sunlight, with a half-life of 3.3 days. nih.gov

Biotransformation and Biodegradation Research

The biotransformation of fluorinated aromatic compounds like this compound is an area of active research. While the carbon-fluorine bond is very stable, some microorganisms can biotransform these compounds. researchgate.net For example, monofluorinated phenols can be catabolized by oxygenase enzymes. researchgate.net

However, the trifluoromethyl group presents a greater challenge for microbial degradation. researchgate.net Co-metabolism of 3- and 4-trifluoromethyl benzoates by Pseudomonas putida strains has been observed, but with limited biodegradation and the accumulation of intermediate metabolites. ucd.ie

Research has shown that 2-(trifluoromethyl)phenol (B147641) and 3-(trifluoromethyl)catechol can be dearomatized through hydroxylation by certain bacteria, such as Bacillus thermoleovorans and Pseudomonas putida, respectively. researchgate.net However, complete microbial defluorination has not yet been reported. researchgate.net The presence of the trifluoromethyl group can sometimes lead to the formation of dead-end metabolites. ucd.ie

Interactive Data Table: Microbial Transformation of Trifluoromethylated Aromatic Compounds

| Original Compound | Microorganism | Transformation Product(s) | Reference |

| 3-Trifluoromethylbenzoate | Pseudomonas putida | 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoic acid | ucd.ie |

| 4-Trifluoromethylbenzoate | Pseudomonas putida | Accumulation of metabolites | ucd.ie |

| 2-(Trifluoromethyl)phenol | Bacillus thermoleovorans | 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoic acid | researchgate.net |

| 3-(Trifluoromethyl)catechol | Pseudomonas putida | Dearomatization via hydroxylation | researchgate.net |

| 3-Trifluoromethyl-4-nitrophenol | Aerobic/Anaerobic microbes | 4-amino-3-(trifluoromethyl)phenol | nih.gov |

Ecotoxicological Assessment Methodologies and Environmental Risk Analysis

This compound is considered harmful to aquatic life with long-lasting effects. thermofisher.comfishersci.com Ecotoxicity data indicates that it is toxic to aquatic organisms. fishersci.com The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks for a related compound, 3-Trifluoromethyl-4-Nitrophenol (TFM), which is used as a lampricide. epa.gov These benchmarks are used to assess the potential risk to freshwater organisms. epa.gov

The environmental risk of TFM to non-target species, such as freshwater mussels, has been a subject of study. bohrium.com Research has shown that typical treatment rates of TFM have limited short-term effects on the viability of certain mussel glochidia and modest effects on juvenile survival. bohrium.com

Risk assessments for TFM handlers have concluded that the risk is not of concern when appropriate protective clothing is used. epa.gov Due to its use pattern, dietary exposure to the general population is considered negligible. epa.gov

Remediation and Abatement Strategies for this compound Contamination

In cases of environmental contamination, several strategies can be employed. For spills, it is recommended to soak up the material with an inert absorbent and keep it in suitable, closed containers for disposal. thermofisher.comfishersci.com It should not be released into the environment or flushed into surface water or sanitary sewer systems. thermofisher.comfishersci.com The material can be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. echemi.com

For water contamination, as seen in the Catalonia incident, identifying the source of the spill is crucial for remediation. researchgate.net Various water treatment technologies could potentially be applied for the removal of phenolic compounds. These include:

Adsorption: Using materials like activated carbon to bind the contaminant.

Advanced Oxidation Processes (AOPs): Utilizing strong oxidizing agents, sometimes paired with UV light, to break down the compound. amazonaws.com

Membrane Filtration: Employing membranes to separate the pollutant from the water. amazonaws.com

Biodegradation: Using microorganisms that can break down the contaminant. nih.gov

Recent research has also explored the use of cold atmospheric plasma (CAP) for the degradation of per- and polyfluoroalkyl substances (PFAS), which could have potential applications for compounds like this compound. acs.org

Future Research Directions and Emerging Trends in 3 Trifluoromethyl Phenol Chemistry

Integration of Artificial Intelligence and Machine Learning in 3-(Trifluoromethyl)phenol Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to revolutionize how scientists approach the synthesis and design of molecules like this compound and its derivatives. researchgate.netrsc.org These computational methods can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. researchgate.net

Machine learning models are also being developed to predict various molecular properties, including bioactivity and physicochemical characteristics. nottingham.ac.uknih.gov By training on data from existing compounds, these models can help in the in silico design of new this compound derivatives with desired attributes, such as enhanced therapeutic efficacy or improved material properties. This data-driven approach can significantly accelerate the discovery of new drug candidates and functional materials. nsf.gov For instance, AI algorithms can be trained to predict reaction yields, a challenging aspect of synthesis planning that has historically relied on empirical experimentation. nottingham.ac.uk

The integration of AI is not without its challenges, however. The accuracy and reliability of AI models are heavily dependent on the quality and quantity of the training data. rsc.org Therefore, the development of comprehensive and well-curated chemical databases is crucial for the successful application of these technologies.

High-Throughput Experimentation and Screening Methodologies for Derivative Discovery

High-throughput experimentation (HTE) has emerged as a powerful strategy for accelerating chemical research by enabling the rapid and parallel execution of a large number of experiments. nih.govresearchgate.net This approach is particularly well-suited for the discovery of new derivatives of this compound with novel properties.

HTE platforms, often utilizing robotic automation, can be used to systematically explore a wide range of reaction conditions, catalysts, and substrates to optimize the synthesis of this compound derivatives. nih.gov This allows for a more comprehensive understanding of the reaction landscape and can lead to the discovery of more efficient and selective synthetic methods.

In the context of drug discovery, high-throughput screening (HTS) plays a pivotal role. lifechemicals.com Large libraries of compounds, including derivatives of this compound, can be rapidly screened against biological targets to identify potential new drug candidates. mdpi.comscienceopen.com The use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly valuable technique in this area, as the fluorine signal provides a sensitive and selective probe for monitoring ligand binding to proteins. lifechemicals.comresearchgate.net This method allows for the efficient screening of fragment libraries, which are collections of small, low-complexity molecules, to identify starting points for the development of new drugs. lifechemicals.com

The combination of HTE for synthesis and HTS for biological evaluation creates a powerful workflow for the rapid discovery and optimization of new bioactive molecules based on the this compound scaffold. researchgate.net

Advances in Green and Sustainable Chemistry Applied to this compound

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes, aiming to minimize environmental impact and enhance safety. nih.gov For the synthesis and application of this compound, several key areas of green chemistry are being explored.

A major focus is the development of more environmentally benign synthetic routes . This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that reduce the need for stoichiometric reagents and minimize waste generation. nih.gov For example, research is ongoing to replace traditional, often harsh, methods for introducing the trifluoromethyl group with more sustainable alternatives. zju.edu.cn This includes exploring enzymatic and biocatalytic approaches, which can offer high selectivity under mild conditions. nih.gov